4-Chloronaphthalene-1,2-dione
Overview
Description
4-Chloronaphthalene-1,2-dione, also known as 4-chloro-1,2-naphthoquinone, is an organic compound that has received considerable attention in scientific research due to its unique physical and chemical properties. It belongs to a group of chemicals called the naphthoquinones (NQ), which are distributed throughout the animal and plant kingdom and can be biosynthesized .
Synthesis Analysis
The synthesis of 1,4-naphthoquinones, including 4-Chloronaphthalene-1,2-dione, often involves the oxidation of two atoms of the benzene ring in the α-position of the naphthalene nucleus . In most of the synthetic strategies, 2-hydroxynaphthalene-1,4-dione (lawsone) is the predominantly used raw material .Molecular Structure Analysis
The molecular weight of 4-Chloronaphthalene-1,2-dione is 192.6 g/mol. The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis
In the course of biological properties of quinone derivatives, the N(H)-, S- and S,S-substituted-1,4-naphthoquinones were synthesized by reactions of 2,3-dichloro-1,4-naphthoquinone with different amines .Scientific Research Applications
Solubility in Supercritical Carbon Dioxide
- Study Focus : Investigated the solubility of derivatives of dichlone, including 2-(benzylamino)-3-chloronaphthalene-1,4-dione, in supercritical carbon dioxide.
- Findings : Demonstrated solubility variations based on temperature and pressure, contributing to our understanding of the behavior of these compounds in different environments (Zacconi et al., 2017).
Crystal Structure Analysis
- Study Focus : Analysed the crystal structure of 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione.
- Findings : Provided detailed insights into the molecular structure, aiding in the understanding of its chemical properties and potential applications (Bayrak et al., 2018).
Nanomorphology in Solar Cells
- Study Focus : Explored the use of 1-chloronaphthalene in bulk heterojunction solar cells.
- Findings : Reported on the improved performance of solar cells due to optimized morphology, highlighting its potential in renewable energy technologies (Aïch et al., 2012).
Synthesis of Novel Compounds
- Study Focus : Investigated the synthesis of new compounds, including thio-substituted aminonaphthoquinones.
- Findings : Detailed the synthesis process and speculated on potential biological activities, indicating the compound's relevance in medicinal chemistry (Yıldız & Tuyun, 2018).
Metal Ion Detection
- Study Focus : Explored the use of derivatives for the selective detection of Hg and Ni ions.
- Findings : Demonstrated effective and selective ion detection, suggesting applications in environmental monitoring and industrial processes (Aggrwal et al., 2021).
Synthesis and Biological Activity
- Study Focus : Synthesized new phthalazine-1,4-dione derivatives and evaluated their biological activity.
- Findings : Provided insights into potential applications in biomedicine, particularly as antifungal and antibacterial agents (Ibrahim et al., 2009).
Safety And Hazards
Future Directions
The global demand for 4-Chloronaphthalene-1,2-dione is presumed to reach a significant valuation by 2032 . It is used in a wide range of research and development activities, including the manufacture of liquid crystals and OLED materials . Its role in the production of pharmaceuticals used to treat a wide range of diseases is also noteworthy .
properties
IUPAC Name |
4-chloronaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO2/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUCWPGQCKMILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342496 | |
Record name | 4-chloronaphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronaphthalene-1,2-dione | |
CAS RN |
6655-90-9 | |
Record name | 4-chloronaphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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